Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-

Catalog No.
S15273812
CAS No.
34684-43-0
M.F
C10H12ClNO3S
M. Wt
261.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dime...

CAS Number

34684-43-0

Product Name

Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-

IUPAC Name

5-acetamido-2,4-dimethylbenzenesulfonyl chloride

Molecular Formula

C10H12ClNO3S

Molecular Weight

261.73 g/mol

InChI

InChI=1S/C10H12ClNO3S/c1-6-4-7(2)10(16(11,14)15)5-9(6)12-8(3)13/h4-5H,1-3H3,(H,12,13)

InChI Key

CRQMIQVYEFNWRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)S(=O)(=O)Cl)C

Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-, is a chemical compound with the molecular formula C10H12ClNO3S\text{C}_{10}\text{H}_{12}\text{ClNO}_{3}\text{S} and a molecular weight of 261.721 g/mol. It is characterized by a sulfonyl chloride functional group attached to a benzene ring that is further substituted with an acetylamino group and two methyl groups at the 2 and 4 positions. This compound is notable for its electrophilic properties, making it useful in various

The reactivity of benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-, is largely due to its sulfonyl chloride group, which is highly electrophilic. It readily undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. Common reactions include:

  • Formation of Sulfonamides: Reaction with amines to produce sulfonamide derivatives.
  • Synthesis of Sulfonate Esters: Reaction with alcohols leading to the formation of sulfonate esters.
  • Thioester Formation: Interaction with thiols resulting in sulfonate thioesters.

These reactions are valuable in synthesizing complex organic molecules and pharmaceuticals .

While specific biological activity data for benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-, is limited, compounds containing sulfonyl chloride groups are often explored for their potential in medicinal chemistry. The sulfonamide derivatives formed from this compound may exhibit antibacterial properties, as many sulfonamides are known for their efficacy against bacterial infections. Additionally, the acetylamino group can influence pharmacokinetic properties, enhancing bioavailability and specificity of action .

Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-, can be synthesized through several methods:

  • Chlorosulfonic Acid Method: Benzene derivatives are treated with chlorosulfonic acid to introduce the sulfonyl chloride group under controlled temperatures.
  • Phosphorus Oxychloride Method: This involves reacting sodium benzenesulfonate with phosphorus oxychloride under heat to yield the desired sulfonyl chloride.
  • Electrophilic Aromatic Substitution: The introduction of the acetylamino and methyl groups can be achieved through electrophilic aromatic substitution reactions on appropriately substituted benzene derivatives .

Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-, finds utility in various fields:

  • Organic Synthesis: Used as an intermediate for synthesizing more complex organic compounds.
  • Analytical Chemistry: Employed in high-performance liquid chromatography (HPLC) for separating and analyzing compounds due to its unique properties.
  • Pharmaceutical Development: Potential applications in drug development due to its ability to form biologically active derivatives .

Interaction studies involving benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-, focus on its reactivity with nucleophiles. Understanding these interactions helps elucidate its role in forming various chemical structures that could have therapeutic potential. The electrophilic nature of the sulfonyl chloride allows it to react selectively with different nucleophiles, leading to diverse product formations that can be studied for biological activity .

Similar Compounds: Comparison

Several compounds share structural similarities with benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-. Here are some notable examples:

Compound NameCAS NumberKey Features
Benzenesulfonyl chloride98-09-9Basic structure; widely used in organic synthesis
4-Acetamidobenzenesulfonyl chloride121-60-8Contains acetaminophen moiety; used in pharmaceuticals
4-Methylbenzenesulfonyl chloride80-18-2Methyl substitution; used in dye manufacturing
Benzenesulfonamide63-74-1Sulfonamide derivative; known for antibacterial properties

These compounds illustrate the versatility of the benzenesulfonyl functional group while highlighting the unique aspects of benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-, particularly its specific substitutions that enhance its reactivity and potential applications .

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

261.0226421 g/mol

Monoisotopic Mass

261.0226421 g/mol

Heavy Atom Count

16

General Manufacturing Information

Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-: INACTIVE

Dates

Last modified: 08-11-2024

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